3-(3-FLuoropyridin-4-yl)propanoic acid
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Overview
Description
3-(3-Fluoropyridin-4-yl)propanoic acid is a chemical compound with the molecular formula C8H8FNO2 and a molecular weight of 169.16 g/mol . It is characterized by the presence of a fluorine atom on the pyridine ring, which imparts unique chemical properties to the compound. This compound is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
The synthesis of 3-(3-Fluoropyridin-4-yl)propanoic acid involves several steps. One common method includes the reaction of 3-fluoropyridine with a suitable propanoic acid derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Chemical Reactions Analysis
3-(3-Fluoropyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Fluoropyridin-4-yl)propanoic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-(3-Fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring enhances its binding affinity to certain receptors and enzymes, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3-Fluoropyridin-4-yl)propanoic acid can be compared with other similar compounds such as:
- 3-(3-Chloropyridin-4-yl)propanoic acid
- 3-(3-Bromopyridin-4-yl)propanoic acid
- 3-(3-Iodopyridin-4-yl)propanoic acid These compounds share a similar pyridine ring structure but differ in the halogen substituent, which affects their chemical reactivity and applications . The presence of fluorine in this compound imparts unique properties, such as increased stability and specific biological interactions, making it distinct from its analogs .
Properties
IUPAC Name |
3-(3-fluoropyridin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPZWKYLDFQUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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